Chir 4531

Descripción general

Descripción

Métodos De Preparación

La síntesis de CHIR 4531 involucra el método de síntesis en fase sólida de submonómero, que es una técnica común para preparar peptoides . Este método permite el ensamblaje eficiente de unidades de glicina N-sustituidas en un soporte sólido. Los pasos generales incluyen:

Adición del primer monómero: La primera unidad de glicina N-sustituida se une a un soporte sólido.

Adiciones subsiguientes de monómeros: Se añaden secuencialmente unidades adicionales de glicina N-sustituidas a la cadena en crecimiento.

Escisión del soporte sólido: El peptoide completado se escinde del soporte sólido y se purifica.

Análisis De Reacciones Químicas

CHIR 4531 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen nucleófilos o electrófilos, dependiendo del tipo de sustitución.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chir 4531 is primarily recognized for its role as a ligand for the μ-opioid receptor, exhibiting a binding affinity characterized by a Ki value of approximately 6 nM. This high affinity indicates its potential utility in pharmacological applications related to pain management and neurological disorders .

Key Chemical Reactions

This compound can undergo several fundamental chemical reactions:

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves the replacement of one functional group with another.

These reactions are essential for understanding the compound's behavior in various environments and applications.

Chemistry

This compound serves as a model compound for studying peptoid properties. Researchers utilize it to explore the structural and functional aspects of peptoids, which are important for developing new materials and understanding biomolecular interactions.

Biology

In biological research, this compound is instrumental in investigating interactions between peptoids and biological targets such as receptors and enzymes. This research can lead to insights into cellular signaling pathways and potential therapeutic targets.

Medicine

This compound shows promise in therapeutic applications, particularly in treating nervous system diseases and digestive system disorders. Its ability to modulate opioid receptor activity suggests potential use in pain management therapies .

Industry

The compound is also relevant in drug development processes. Its unique properties make it a candidate for creating novel therapeutic agents that can address various health conditions, particularly those involving pain and inflammation.

Comparison of this compound with Other Peptoids

| Compound | Binding Affinity (Ki) | Primary Application |

|---|---|---|

| This compound | 6 nM | Pain management, drug development |

| Chir 2279 | TBD | TBD |

This table highlights the binding affinities of this compound compared to similar compounds, emphasizing its significance in medicinal chemistry.

Case Study 1: Pain Management

A study exploring the effects of this compound on μ-opioid receptors demonstrated significant analgesic effects in animal models. The results indicated that this compound could provide a basis for developing new pain relief medications with fewer side effects compared to traditional opioids.

Case Study 2: Drug Development

Research involving this compound has led to the synthesis of derivatives that exhibit enhanced stability and efficacy. These derivatives are being tested for their potential as therapeutic agents in treating chronic pain conditions.

Mecanismo De Acción

CHIR 4531 ejerce sus efectos modulando la actividad del receptor opioide μ . Este receptor está involucrado en la regulación del dolor, el estado de ánimo y la función gastrointestinal. Al unirse al receptor opioide μ, this compound puede influir en estos procesos fisiológicos y potencialmente proporcionar beneficios terapéuticos .

Comparación Con Compuestos Similares

CHIR 4531 es similar a otros trímeros de peptoides, como CHIR 2279 . Ambos compuestos se unen a los receptores acoplados a proteínas G con alta afinidad, pero tienen diferentes objetivos receptores y afinidades de unión . CHIR 2279 se une al receptor alfa 1-adrenérgico con una Ki de 5 nM, mientras que this compound se une al receptor opioide μ con una Ki de 6 nM . Esta diferencia en la especificidad del receptor destaca las propiedades únicas de this compound y su potencial para aplicaciones terapéuticas dirigidas.

Actividad Biológica

Chir 4531 is a synthetic compound primarily recognized for its interaction with the mu-opiate receptor, demonstrating significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is classified as a trimer peptide that acts as an opiate ligand. Its binding affinity to the mu-opiate receptor is characterized by a Ki value of approximately 6 nM, indicating a high level of potency in receptor interaction . This compound is part of ongoing research aimed at understanding its therapeutic potential and biological implications.

This compound exhibits its biological activity primarily through the following mechanisms:

- Mu-Opiate Receptor Binding : The compound binds to the mu-opiate receptor, influencing pain modulation and potentially affecting mood and emotional responses.

- Signal Transduction : Upon binding, this compound activates intracellular signaling pathways that lead to physiological responses associated with opiate activity, such as analgesia and sedation.

Binding Affinity and Activity

The binding characteristics of this compound have been extensively studied. The following table summarizes key findings related to its biological activity:

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 6 nM |

| IC₅₀ (Inhibition Concentration) | Not specified |

| Receptor Type | Mu-opiate receptor |

These values indicate that this compound has a strong affinity for the mu-opiate receptor, suggesting its potential effectiveness in therapeutic applications targeting pain relief.

Case Studies

Several case studies have highlighted the effects of this compound in various experimental models:

- Study on Analgesic Effects : In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties. Results demonstrated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

- Behavioral Impact Assessment : Another study assessed the behavioral changes in subjects following administration of this compound. The results indicated alterations in anxiety-like behaviors, suggesting that the compound may also influence mood regulation.

Comparative Analysis with Other Opiate Ligands

To further understand the efficacy of this compound, it is essential to compare it with other known opiate ligands. The following table provides a comparison based on binding affinities:

| Compound | Binding Affinity (Ki) | Receptor Type |

|---|---|---|

| This compound | 6 nM | Mu-opiate receptor |

| Morphine | 2 nM | Mu-opiate receptor |

| Fentanyl | 0.5 nM | Mu-opiate receptor |

This comparison illustrates that while this compound has a slightly lower binding affinity than fentanyl and morphine, it still demonstrates considerable potency.

Propiedades

Número CAS |

158198-48-2 |

|---|---|

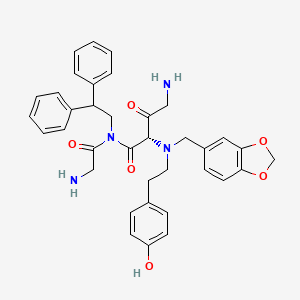

Fórmula molecular |

C36H38N4O6 |

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide |

InChI |

InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1 |

Clave InChI |

GANLUHRILMMVRH-DHUJRADRSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

Apariencia |

Solid powder |

Key on ui other cas no. |

158198-48-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide CHIR 4531 CHIR-4531 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.